molecular formula C23H22N6O3S2 B2418348 1-(2-hydroxyethyl)-6-({2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1005308-62-2

1-(2-hydroxyethyl)-6-({2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2418348
CAS RN: 1005308-62-2
M. Wt: 494.59
InChI Key: POEFQGCICGKVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-hydroxyethyl)-6-({2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C23H22N6O3S2 and its molecular weight is 494.59. The purity is usually 95%.
BenchChem offers high-quality 1-(2-hydroxyethyl)-6-({2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-hydroxyethyl)-6-({2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

Researchers have developed various pyrazolo[3,4-d]pyrimidin-4-one derivatives through complex synthetic pathways. These compounds exhibit significant anticancer activities, particularly against human breast adenocarcinoma cell lines. One notable compound showed potent inhibitory activity with a low half maximal inhibitory concentration, highlighting its potential as an effective anticancer agent (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Antimicrobial Applications

Another area of research focuses on the antimicrobial properties of alkoxyphthalimide derivatives of thieno-fused pyrimidines. These compounds have been tested for their potential as chemotherapeutic agents due to their promising antimicrobial activities (Dangi, Hussain, & Talesara, 2011).

Novel Bicyclic Compounds Synthesis

The synthesis of novel thieno-fused bicyclic compounds has been explored, with a focus on derivatives that offer potential biological activity. The chemical structures of these molecules were determined using various spectroscopic methods, underscoring the diverse synthetic approaches to creating biologically active compounds (Mabkhot, Aladdi, Al-showiman, Al-Majid, Barakat, Ghabbour, & Shaaban, 2015).

Development of Non-Ulcerogenic Anti-Inflammatory Drugs

Further research into pyrazolo[1,5-a]pyrimidin-7-ones has led to the development of compounds with anti-inflammatory properties that do not exhibit ulcerogenic activity. This represents a significant step forward in the search for safer anti-inflammatory medications (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983).

Microwave-Assisted Synthesis for Antiproliferative Activity

Microwave-assisted synthesis techniques have been employed to create thiazole/benzothiazole fused pyranopyrimidine derivatives. These compounds have demonstrated selective cytotoxicity against cancer cells, offering new avenues for the development of anticancer therapies (Nagaraju, Reddy, Padmaja, & Ugale, 2020).

properties

IUPAC Name

1-(2-hydroxyethyl)-6-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3S2/c1-14-4-6-15(7-5-14)18-11-17(19-3-2-10-33-19)27-29(18)20(31)13-34-23-25-21-16(22(32)26-23)12-24-28(21)8-9-30/h2-7,10,12,18,30H,8-9,11,13H2,1H3,(H,25,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEFQGCICGKVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4CCO)C(=O)N3)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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